1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one
Overview
Description
1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the nitration of 4-(trifluoromethyl)acetophenone followed by a series of chemical reactions to introduce the propan-2-one moiety. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(2-Amino-4-(trifluoromethyl)phenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
- 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone
- 1-(2-Nitro-4-(trifluoromethyl)phenyl)butan-2-one
Uniqueness: 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-8(10(11,12)13)5-9(7)14(16)17/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCFGZACMYISOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373013 | |
Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57330-58-2 | |
Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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